Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Overview
Description
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxy group, and an ethyl ester group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of factor xa inhibitors , suggesting potential targets could be enzymes involved in the coagulation pathway.
Mode of Action
Given its potential use in the synthesis of factor Xa inhibitors , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
, its potential use in the synthesis of factor Xa inhibitors suggests it may impact the coagulation cascade, a series of reactions essential for blood clotting.
Pharmacokinetics
Its pharmacokinetic properties such as gi absorption and bbb permeant are predicted to be high and no respectively . Its lipophilicity (Log Po/w) is predicted to be around 1.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the 3-position.
Hydroxylation: The next step involves the introduction of the hydroxy group at the 4-position. This can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring-opening.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Formation of a ketone at the 4-position
Reduction: Formation of the corresponding alcohol
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate
- Ethyl (1S,3R,4R)-3-chloro-4-hydroxycyclohexane-1-carboxylate
- Ethyl (1S,3R,4R)-3-methyl-4-hydroxycyclohexane-1-carboxylate
Uniqueness
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBXIBMCBUPIT-XLPZGREQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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